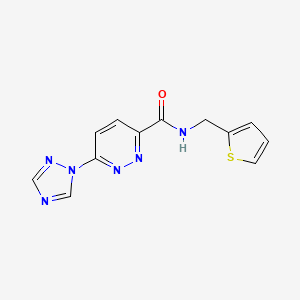

N-(thiophen-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

N-(thiophen-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6OS/c19-12(14-6-9-2-1-5-20-9)10-3-4-11(17-16-10)18-8-13-7-15-18/h1-5,7-8H,6H2,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBIYYFJKUFJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving an azide and an alkyne, often catalyzed by copper (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

Attachment of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene, triazole, or pyridazine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(thiophen-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds can inhibit key enzymes involved in cell proliferation and DNA replication, making them potential candidates for cancer therapy. Studies have shown that derivatives can induce apoptosis in various cancer cell lines including hepatocellular carcinoma (HepG2) and lung cancer (A549) cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes:

- In Vitro Studies : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli has shown promising results with low minimum inhibitory concentrations (MICs).

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to disease mechanisms:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial in folate metabolism; inhibitors can serve as potential treatments for diseases like cancer and bacterial infections .

Potential Therapeutic Uses

The compound's unique structure allows it to target multiple pathways involved in disease progression:

| Therapeutic Area | Target | Potential Application |

|---|---|---|

| Oncology | DNA synthesis inhibition | Cancer treatment |

| Infectious Diseases | Enzyme inhibition | Antimicrobial therapy |

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of liver cancer when administered at specific dosages over a defined period .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against resistant strains of bacteria where it showed superior effectiveness compared to conventional antibiotics .

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide depends on its specific application. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. Molecular targets and pathways involved can include:

Enzyme Inhibition: Binding to the active site or allosteric site of enzymes, preventing substrate conversion.

Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.

DNA/RNA Interaction: Binding to nucleic acids, affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

N-(thiophen-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: can be compared with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the triazole and thiophene rings, along with the pyridazine core, makes it a versatile compound for various applications.

Biological Activity

N-(thiophen-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that belongs to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring linked to a pyridazine moiety via a triazole unit. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Triazole derivatives have been widely studied for their antitumor properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant inhibitory activity against c-Met kinase, which is implicated in the progression of several cancers.

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 12e | A549 | 1.06 ± 0.16 |

| 12e | MCF-7 | 1.23 ± 0.18 |

| 12e | HeLa | 2.73 ± 0.33 |

The above table summarizes the cytotoxicity data for a closely related compound (12e) demonstrating the potential efficacy of triazole derivatives in targeting cancer cells .

The mechanism by which this compound exerts its biological effects involves apoptosis induction and cell cycle arrest. Studies have shown that treatment with triazole derivatives can lead to late apoptosis in cancer cells and an increase in the population of cells arrested in the G0/G1 phase of the cell cycle .

Antimicrobial Activity

In addition to antitumor properties, triazole derivatives are known for their antimicrobial activities. Compounds containing thiophene rings have demonstrated effectiveness against various bacterial and fungal strains. The presence of the thiophene moiety enhances the pharmacological profile of these compounds by improving their solubility and bioavailability .

Table 2: Antimicrobial Activity of Thiophene-containing Triazoles

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

Case Studies

Several studies highlight the biological activity of triazole derivatives similar to this compound:

- Study on c-Met Inhibition : A study synthesized novel triazolo-pyridazine derivatives and evaluated their inhibitory effects on c-Met kinase and associated cancer cell lines. The results indicated that these compounds could serve as potential therapeutic agents in cancer treatment due to their potent inhibitory effects .

- Antifungal Properties : Research focused on synthesizing new triazole compounds with thiophene rings revealed significant antifungal activity against various strains, suggesting their potential use in treating fungal infections .

- Dual PI3Kα/mTOR Inhibition : Another study investigated substituted triazine derivatives as dual inhibitors of the PI3K/Akt/mTOR pathway, demonstrating their ability to suppress tumor growth effectively .

Q & A

Basic: What are the recommended synthetic routes for N-(thiophen-2-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide?

The synthesis typically involves coupling a pyridazine core with thiophene and triazole moieties. A validated approach includes:

- Step 1 : Preparation of the pyridazine-3-carboxylic acid intermediate via nucleophilic substitution at the 6-position of pyridazine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Activation of the carboxylic acid group using carbodiimides (e.g., EDC or DCC) followed by coupling with thiophen-2-ylmethylamine in anhydrous solvents like acetonitrile or THF .

- Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Yields range from 65% to 76% under optimized conditions .

Basic: How should researchers characterize this compound’s purity and structural integrity?

A multi-technique approach is critical:

- IR Spectroscopy : Confirm key functional groups (e.g., C=O stretch at ~1660–1680 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Melting Point : Consistent melting points (e.g., 160–162°C in ethanol) indicate purity .

Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Contradictions often arise from dynamic processes or impurities:

- Dynamic NMR (DNMR) : Use variable-temperature NMR to detect conformational exchange in triazole or thiophene substituents .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly if tautomerism (e.g., triazole ring protonation states) is suspected .

- HPLC-MS : Identify impurities (e.g., unreacted intermediates) using reverse-phase chromatography with UV/MS detection .

Advanced: What strategies improve the compound’s solubility for in vitro bioactivity assays?

The compound’s poor aqueous solubility (common in carboxamide derivatives) can be addressed via:

- Solid Dispersion : Co-precipitate with polymers like PVP or PEG 6000 to enhance dissolution rates .

- pH Adjustment : Use buffered solutions (pH 4–6) to exploit ionization of the carboxamide group .

- Co-solvent Systems : Combine DMSO (≤10%) with aqueous buffers for cell-based assays .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Focus on modular modifications:

- Core Modifications : Replace pyridazine with pyrimidine or pyrazine to assess electronic effects on binding .

- Substituent Variations :

- Triazole: Test 1H- vs. 2H-triazole isomers or substituents (e.g., methyl, phenyl) .

- Thiophene: Explore alkylation or halogenation at the 5-position .

- Biological Evaluation : Screen against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence polarization or SPR assays .

Advanced: What computational methods support the rational design of derivatives?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., GSK-3β or Trk kinases) .

- QSAR Modeling : Corrogate electronic descriptors (HOMO/LUMO energies, logP) with bioactivity data .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Advanced: How can reaction yields be optimized for large-scale synthesis?

- Catalysis : Screen Pd or Cu catalysts for Suzuki coupling of thiophene derivatives .

- Microwave Assistance : Reduce reaction times (e.g., from 24h to 1h) for cyclization steps .

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .

Advanced: What are the key stability challenges, and how are they mitigated?

- Hydrolytic Degradation : Protect the carboxamide group from moisture by storing under argon at −20°C .

- Photodegradation : Use amber glassware and UV-stabilizing additives (e.g., BHT) during handling .

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for carboxamides) .

Advanced: How should researchers validate target engagement in cellular models?

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .

- CETSA : Monitor thermal stabilization of target proteins in cell lysates via Western blot .

- Fluorescent Probes : Develop boron-dipyrromethene (BODIPY)-tagged analogs for live-cell imaging .

Advanced: What analytical methods resolve batch-to-batch variability in biological activity?

- HPLC-PDA : Quantify impurities (e.g., regioisomers) with photodiode array detection .

- Bioassays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to correlate purity with potency .

- NMR Fingerprinting : Compare ¹H NMR spectra across batches to detect subtle structural variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.